N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

Organic Synthesis Nitrone Chemistry Grignard Reactions

A common challenge in nitrone-based C-N bond formation is the instability of reactive intermediates. N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine solves this as a crystalline, bench-stable precursor that generates N-Boc nitrones in situ under mild, base-assisted elimination-without transition metals. • Enables high-yield Grignard additions (up to 88%) for α-aromatic-N-hydroxylamine construction • Directly validated in zileuton synthesis and N-hydroxyurea bioactive molecule programs • Available in gram quantities at defined purity (≥95%), supporting process development and scale-up

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
CAS No. 870300-76-8
Cat. No. B1439773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-(phenylsulfonylmethyl)-hydroxyamine
CAS870300-76-8
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O
InChIInChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
InChIKeyDMLPXBUBDIDOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine: Key Reagent for N-Boc Nitrone Generation


N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine (CAS 870300-76-8), also known as tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate, is a crystalline, bench-stable hydroxylamine derivative featuring both a Boc protecting group and a phenylsulfonylmethyl substituent [1]. It serves as a versatile precursor to N-Boc-protected nitrones, enabling mild, base-assisted elimination of the phenylsulfonyl group to generate highly electrophilic intermediates for nucleophilic additions [2]. This compound has been directly applied in the synthesis of the leukotriene inhibitor zileuton and demonstrates superior reactivity in Grignard additions compared to closely related alkyl-substituted analogs .

Why Generic N-Boc Hydroxylamines Cannot Substitute


Standard N-Boc-protected hydroxylamines (e.g., N-Boc-hydroxylamine) lack the sulfonylmethyl activation handle required for in situ nitrone formation, while O-sulfonyl variants (e.g., N-Boc-O-tosyl hydroxylamine) operate via electrophilic amination rather than nitrone chemistry . The phenylsulfonylmethyl group in the target compound enables a unique base-assisted elimination pathway that generates N-Boc nitrones under mild, metal-free conditions, a reactivity profile not shared by common in-class alternatives [1]. Simple substitution with a generic N-Boc hydroxylamine would completely abolish this reactivity, while substitution with an O-sulfonyl hydroxylamine would yield a different mechanistic outcome and product profile, directly impacting synthetic route feasibility [2].

Evidence of Superior Reactivity and Synthetic Utility


Superior Yield in Grignard Additions

In a direct head-to-head study, the target compound (sulfone 1a) reacted with 2-thienylmagnesium bromide (3a) in toluene to afford N-hydroxylamine 4a in 88% yield, substantially outperforming the same reaction in THF (51% yield) [1]. Under identical conditions, structural analogs with varying alkyl substituents (1b–d) gave significantly lower yields: 1b (74%), 1c (47%), and 1d (54%) [2]. This demonstrates that the simple methyl-substituted variant (1a) provides optimal reactivity among the tested series.

Organic Synthesis Nitrone Chemistry Grignard Reactions

Zileuton Synthesis Intermediate

The target compound served as the starting point for a concise, four-step synthesis of racemic zileuton, a marketed 5-lipoxygenase inhibitor [1]. The sequence, beginning with sulfone 1a, delivered the final drug substance in an overall yield of 31% [2]. While direct comparator yields for alternative zileuton syntheses are not provided, this result establishes the compound as a viable entry point for medicinal chemistry campaigns targeting N-hydroxyurea-containing bioactive molecules [3].

Medicinal Chemistry Drug Synthesis Leukotriene Inhibitors

Base-Assisted Nitrone Generation vs. Electrophilic Amination

Unlike O-sulfonyl hydroxylamines (e.g., N-Boc-O-tosyl hydroxylamine), which function as electrophilic aminating agents, N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine undergoes base-assisted elimination of the phenylsulfonyl group to generate N-Boc nitrones in situ [1]. This nitrone intermediate can then react with nucleophiles (e.g., Grignard reagents) to form N-Boc-protected hydroxylamines, a transformation not achievable with O-sulfonyl reagents . The phenylsulfonylmethyl group thus serves as a masked nitrone precursor, enabling a distinct and valuable reactivity manifold [2].

Mechanistic Differentiation Nitrone Chemistry Reagent Selection

Commercial Availability with Defined Purity

The compound is commercially available from multiple suppliers with well-defined purity specifications. AKSci lists the product with a minimum purity of 95% , while MolCore offers a higher purity grade of 98% . Additionally, CymitQuimica and abcr provide the compound for research use, ensuring consistent supply for laboratory-scale synthesis . These purity levels are comparable to or exceed those of many in-class N-Boc hydroxylamine reagents, supporting reliable performance in sensitive transformations.

Procurement Purity Specification Quality Control

Academic and Industrial Applications


Synthesis of N-Hydroxyurea Drug Candidates

The compound is a validated precursor for the synthesis of zileuton and related N-hydroxyurea-containing bioactive molecules [1]. Its ability to generate N-Boc nitrones enables efficient construction of α-aromatic-N-hydroxylamines, which can be further elaborated into pharmacologically relevant scaffolds . This makes it a strategic building block for drug discovery programs targeting leukotriene biosynthesis and other N-hydroxyurea-modulated pathways.

Nitrone Chemistry and Nucleophilic Additions

Researchers exploring novel nitrone-based transformations can leverage this compound as a stable, easily handled nitrone precursor [1]. The base-assisted elimination of the phenylsulfonyl group occurs under mild conditions, allowing in situ generation of N-Boc nitrones for subsequent nucleophilic attack by Grignard reagents and other organometallics . This reactivity is orthogonal to electrophilic amination and offers a distinct mechanistic entry point for C–N bond formation.

Scalable Synthesis of Protected Hydroxylamines

The high yields achieved in Grignard additions (up to 88%) and the compound's bench stability suggest potential for scale-up applications [1]. The commercial availability in gram quantities with defined purity (95–98%) further supports its use in process development and larger-scale synthetic sequences . The mild reaction conditions and avoidance of transition metals add to its attractiveness for industrial synthesis .

Mechanistic Studies of Sulfonyl Group Elimination

The phenylsulfonylmethyl moiety provides a well-defined leaving group for fundamental studies on base-assisted elimination reactions [1]. Its behavior as a masked nitrone offers a platform for investigating the scope and limitations of nucleophilic additions to N-Boc nitrones, an area of ongoing interest in synthetic organic chemistry .

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